molecular formula C9H9BrN2O B11870858 6-Bromo-7-ethoxyimidazo[1,2-a]pyridine

6-Bromo-7-ethoxyimidazo[1,2-a]pyridine

Cat. No.: B11870858
M. Wt: 241.08 g/mol
InChI Key: FQMIYUWINLJTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-ethoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-ethoxyimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . The specific reaction conditions may vary depending on the desired functional groups and the starting materials used.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced technologies to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-ethoxyimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The reaction conditions may involve varying temperatures, solvents, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-7-ethoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-7-ethoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 6-Bromo-7-ethoxyimidazo[1,2-a]pyridine include:

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-7-ethoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2O/c1-2-13-8-5-9-11-3-4-12(9)6-7(8)10/h3-6H,2H2,1H3

InChI Key

FQMIYUWINLJTHS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC=CN2C=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.